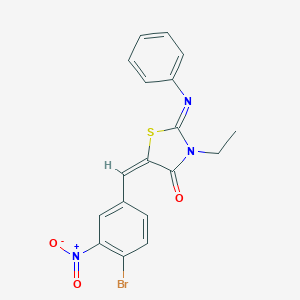![molecular formula C23H19BrFN3OS B297662 (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one](/img/structure/B297662.png)
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one, also known as BRD0705, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases.
Mecanismo De Acción
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one acts as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. These proteins play a critical role in gene transcription and are often overexpressed in cancer cells. By inhibiting BET proteins, (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one can suppress the expression of oncogenes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one has been shown to have a significant impact on the expression of various genes involved in cancer progression, inflammation, and immune response. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and promoting tissue repair in animal models of inflammatory bowel disease and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one is its specificity for BET proteins, which reduces the risk of off-target effects. However, it is also important to note that the efficacy of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one may vary depending on the type of cancer or disease being studied. In addition, the synthesis of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one can be challenging and time-consuming, which may limit its widespread use in research.
Direcciones Futuras
There are several potential future directions for research on (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. In addition, further studies are needed to determine the optimal dosage and treatment duration for specific diseases. Finally, the potential use of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one in combination with other drugs or therapies should be explored to maximize its therapeutic potential.
In conclusion, (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one is a promising small molecule inhibitor with potential therapeutic applications in various fields of research. Its specificity for BET proteins and ability to induce apoptosis in cancer cells make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one involves the condensation of 5-bromoindole-3-carboxaldehyde and cyclopentyl isothiocyanate in the presence of a base, followed by the addition of 2-fluorobenzaldehyde and a thiazolidinone core. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer and leukemia. In addition, it has shown promise as a potential treatment for inflammatory bowel disease and rheumatoid arthritis.
Propiedades
Nombre del producto |
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C23H19BrFN3OS |
Peso molecular |
484.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H19BrFN3OS/c24-15-9-10-19-17(12-15)14(13-26-19)11-21-22(29)28(16-5-1-2-6-16)23(30-21)27-20-8-4-3-7-18(20)25/h3-4,7-13,16,26H,1-2,5-6H2/b21-11-,27-23? |
Clave InChI |
UEUMTYNOQHBLPJ-JAGJEXPRSA-N |
SMILES isomérico |
C1CCC(C1)N2C(=O)/C(=C/C3=CNC4=C3C=C(C=C4)Br)/SC2=NC5=CC=CC=C5F |
SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)SC2=NC5=CC=CC=C5F |
SMILES canónico |
C1CCC(C1)N2C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)SC2=NC5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297580.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)
![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297583.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-chlorobenzyl)acetamide](/img/structure/B297584.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)
![5-[(5-{5-Nitro-2-methoxyphenyl}-2-furyl)methylene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297588.png)

![4-methyl-N-(4-methylbenzyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297594.png)
![N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297596.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297601.png)
![N-benzyl-2,5-dichloro-N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297603.png)
![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)